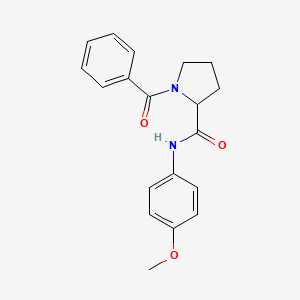![molecular formula C11H10FN3O3S2 B6107246 N-(5-{[(4-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6107246.png)
N-(5-{[(4-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-{[(4-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide, also known as Fasudil, is a selective Rho-kinase inhibitor. It was first developed in Japan in the 1990s as a vasodilator to treat cerebral vasospasm after subarachnoid hemorrhage. Since then, Fasudil has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
作用機序
N-(5-{[(4-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide selectively inhibits Rho-kinase, an enzyme that plays a crucial role in regulating smooth muscle contraction, cell motility, and inflammation. By inhibiting Rho-kinase, this compound promotes vasodilation, reduces vascular inflammation, and inhibits platelet aggregation. This compound also has neuroprotective effects by inhibiting Rho-kinase-mediated neuronal apoptosis and promoting axonal regeneration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cardiovascular diseases, this compound improves endothelial function by increasing nitric oxide production and reducing oxidative stress. This compound also reduces vascular inflammation by inhibiting the expression of adhesion molecules and cytokines. In neurological disorders, this compound promotes neuronal survival and axonal regeneration by inhibiting Rho-kinase-mediated apoptosis and promoting the expression of growth factors. In cancer, this compound inhibits tumor growth and metastasis by inhibiting Rho-kinase-mediated cell migration and invasion.
実験室実験の利点と制限
N-(5-{[(4-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments. It is a selective Rho-kinase inhibitor, which allows for the specific targeting of Rho-kinase-mediated pathways. This compound is also relatively easy to synthesize and has good stability. However, this compound also has some limitations. It has poor solubility in water, which can limit its bioavailability and effectiveness. This compound also has low oral bioavailability, which can limit its use in animal studies.
将来の方向性
There are several future directions for the research on N-(5-{[(4-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide. In cardiovascular diseases, this compound has potential applications in the treatment of hypertension, atherosclerosis, and heart failure. In neurological disorders, this compound has potential applications in the treatment of stroke, traumatic brain injury, and neurodegenerative diseases. In cancer, this compound has potential applications in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in various diseases.
合成法
The synthesis of N-(5-{[(4-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide involves a multi-step process, starting with the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluoroanilinesulfonic acid. The resulting product is then reacted with thioamide to form 4-fluoro-N-(thiazol-2-yl)benzenesulfonamide, which is then reacted with acetic anhydride to form this compound.
科学的研究の応用
N-(5-{[(4-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, this compound has been shown to improve endothelial function, reduce vascular inflammation, and inhibit platelet aggregation. In neurological disorders, this compound has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In cancer, this compound has been shown to inhibit tumor growth and metastasis.
特性
IUPAC Name |
N-[5-[(4-fluorophenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3S2/c1-7(16)14-11-13-6-10(19-11)20(17,18)15-9-4-2-8(12)3-5-9/h2-6,15H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSAWYASNXZOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107167.png)
![5-bromo-2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6107170.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6107175.png)
![2-ethyl-6-methyl-5-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B6107189.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-7-chloro-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B6107195.png)
![2-{1-(2,2-dimethylpropyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6107206.png)
![methyl 4-methyl-2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6107217.png)
![2-[4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6107224.png)

![7-(2,3-difluorobenzyl)-2-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6107234.png)
![2-[1-(2-fluorobenzyl)-2-piperidinyl]ethanol](/img/structure/B6107253.png)

![3-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6107259.png)
![2-{[2-(4-ethoxyphenyl)-6-methyl-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6107261.png)